

Unveiling Enzyme Activity: A Technical Guide to Mca-YVADAP-Lys(Dnp)-OH TFA

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Compound of Interest

Compound Name: Mca-YVADAP-Lys(Dnp)-OH TFA

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This technical guide provides an in-depth analysis of the fluorogenic substrate, **Mca-YVADAP-Lys(Dnp)-OH TFA**, tailored for researchers, scientists, and professionals in drug development. This document details the substrate's spectral properties, its mechanism of action, and comprehensive protocols for its application in enzymatic assays.

Mca-YVADAP-Lys(Dnp)-OH TFA is a highly sensitive and specific tool for the continuous measurement of enzyme activity, particularly for caspase-1 and angiotensin-converting enzyme 2 (ACE2). Its design is centered on the principle of Fluorescence Resonance Energy Transfer (FRET), which allows for real-time monitoring of proteolytic cleavage.

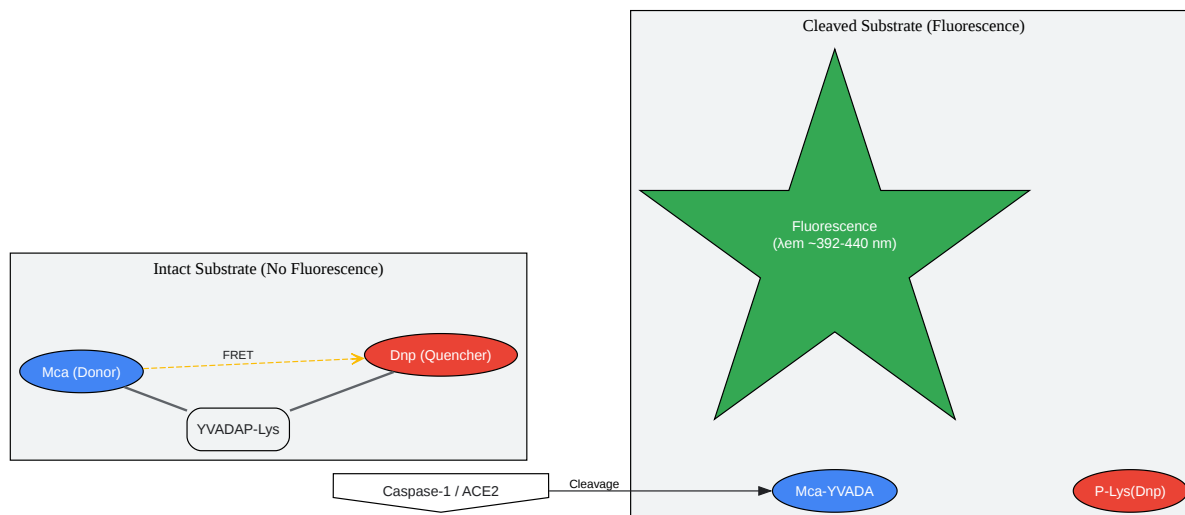
Core Properties and Spectral Data

The substrate consists of a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, which is recognized by specific proteases. This peptide is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in a suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the donor and quencher, leading to a quantifiable increase in fluorescence.

Property	Value
Molecular Formula	C ₅₅ H ₆₅ F ₃ N ₁₀ O ₂₁
Molecular Weight	1261.15 g/mol
Excitation Wavelength (λ _{ex})	~325 - 365 nm
Emission Wavelength (λ _{em})	~392 - 440 nm
Purity	>95% (typically assessed by HPLC)

Mechanism of Action: FRET-Based Detection

The functionality of **Mca-YVADAP-Lys(Dnp)-OH TFA** is based on Fluorescence Resonance Energy Transfer (FRET). The Mca group serves as the fluorescent donor, and the Dnp group acts as the quencher.



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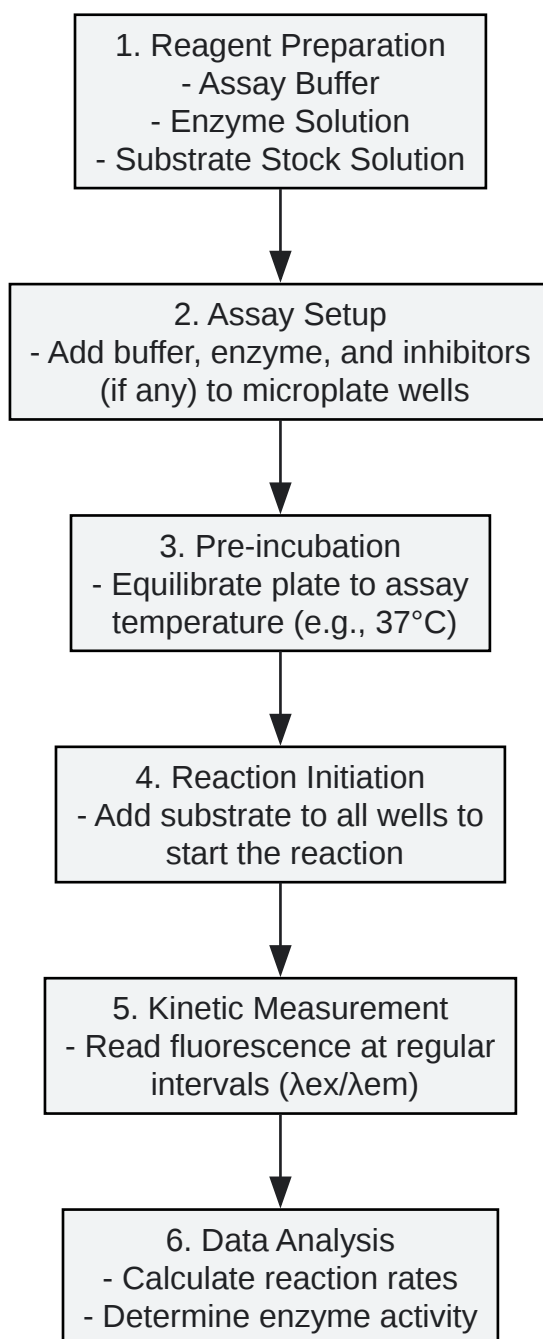
FRET mechanism of Mca-YVADAP-Lys(Dnp)-OH.

Caspase-1 cleaves the peptide between the aspartic acid (Asp) and alanine (Ala) residues.[1] ACE2 has also been shown to cleave this substrate, but at a different site, between the proline (Pro) and lysine (Lys) residues.[2][3] This cleavage event disrupts FRET, leading to a detectable fluorescent signal.

Experimental Protocols

Below are generalized protocols for utilizing **Mca-YVADAP-Lys(Dnp)-OH TFA** in enzymatic assays. It is crucial to optimize these protocols for specific experimental conditions.

General Workflow for Enzyme Activity Assay



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General experimental workflow for enzyme activity measurement.

Caspase-1 Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer appropriate for caspase-1 activity (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
 - Enzyme Preparation: Dilute recombinant caspase-1 or prepare cell lysates containing active caspase-1 in cold assay buffer.
 - Substrate Stock Solution: Dissolve **Mca-YVADAP-Lys(Dnp)-OH TFA** in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
 - (Optional) Inhibitor: Prepare a stock solution of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control experiments.
- Assay Procedure:
 - Add 50 µL of assay buffer to the wells of a 96-well microplate.
 - Add 10 µL of the caspase-1 containing sample or recombinant enzyme. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes.
 - Equilibrate the plate to the desired temperature (e.g., 37°C).
 - Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically 10-50 µM).
 - Initiate the reaction by adding 40 µL of the substrate working solution to each well.
 - Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation set to ~325-365 nm and emission to ~392-440 nm.
 - Record data every 1-2 minutes for a period of 30-60 minutes.
- Data Analysis:

- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
- Enzyme activity can be expressed as the change in fluorescence units per minute.

ACE2 Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer suitable for ACE2 activity (e.g., 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 0.5 mM ZnCl₂).
 - Enzyme Preparation: Dilute recombinant ACE2 or use biological samples (e.g., cell lysates, tissue homogenates) in assay buffer.
 - Substrate Stock Solution: Prepare a 10 mM stock solution of **Mca-YVADAP-Lys(Dnp)-OH TFA** in DMSO.
 - (Optional) Inhibitor: Prepare a stock solution of a specific ACE2 inhibitor for control experiments.
- Assay Procedure:
 - Pipette 50 µL of assay buffer into each well of a 96-well microplate.
 - Add 20 µL of the ACE2-containing sample. For inhibitor controls, pre-incubate the sample with the inhibitor.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).
 - Start the reaction by adding 30 µL of the diluted substrate solution to each well.
 - Monitor the increase in fluorescence kinetically at an excitation wavelength of ~325-365 nm and an emission wavelength of ~392-440 nm.

- Collect readings at regular intervals for at least 30 minutes.
- Data Analysis:
 - Calculate the reaction rate from the slope of the linear phase of the fluorescence curve.
 - Compare the activity in the presence and absence of the specific inhibitor to determine ACE2-specific activity.

Conclusion

Mca-YVADAP-Lys(Dnp)-OH TFA is a versatile and sensitive fluorogenic substrate for the investigation of caspase-1 and ACE2 activity. The FRET-based mechanism allows for straightforward, real-time monitoring of enzyme kinetics. The protocols provided herein serve as a foundation for the development of robust and reliable enzymatic assays in various research and drug discovery applications.

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